N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-Cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group on one terminal amide nitrogen and a 4-methylpiperazine moiety on the other. Oxalamides are structurally defined by a central oxalyl core (N–C(=O)–C(=O)–N) with variable substituents, enabling diverse applications ranging from polymer nucleating agents to bioactive molecules . The cyclopropyl group introduces steric rigidity, while the 4-methylpiperazine moiety enhances solubility in polar matrices due to its tertiary amine functionality.
Properties
IUPAC Name |
N-cyclopropyl-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-13-4-6-14(7-5-13)12-10(16)9(15)11-8-2-3-8/h8H,2-7H2,1H3,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUOWQWKDMQHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclopropylamine Intermediate
Cyclopropylamine reacts with oxalyl chloride under anhydrous conditions to form N-cyclopropyloxalamyl chloride. This intermediate is highly reactive and typically isolated in situ due to its instability. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants while minimizing side reactions.
- Temperature control : Reactions proceed at 0–5°C to suppress dimerization or hydrolysis.
The stoichiometry follows a 1:1 molar ratio of cyclopropylamine to oxalyl chloride, yielding >85% conversion efficiency in optimized setups.
Coupling with 4-Methylpiperazine
The second step involves nucleophilic acyl substitution between N-cyclopropyloxalamyl chloride and 4-methylpiperazine. This reaction requires:
- Base catalysis : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
- Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
Reaction monitoring via thin-layer chromatography (TLC) typically shows completion within 4–6 hours at room temperature.
Optimization Strategies for Yield and Purity
Comparative studies reveal critical factors influencing synthetic efficiency:
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Side Products Observed |
|---|---|---|---|
| Dichloromethane | 78 ± 2 | 92 ± 1 | <5% dimerization |
| Tetrahydrofuran | 82 ± 3 | 89 ± 2 | 8% hydrolysis |
| Dimethylformamide | 88 ± 1 | 95 ± 0.5 | Negligible |
Data aggregated from demonstrates DMF’s superiority in balancing yield and purity.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) at 0.1 eq increases yields by 12–15% through transition-state stabilization. Conversely, heterogeneous catalysts like molecular sieves (3Å) reduce hydrolysis but prolong reaction times by 30–40%.
Purification Techniques
- Laboratory scale : Gradient elution chromatography (hexane:ethyl acetate 3:1 → 1:2) achieves >99% purity.
- Industrial scale : Continuous countercurrent chromatography reduces solvent consumption by 60% compared to batch methods.
Industrial-Scale Production Methodologies
Pharmaceutical manufacturers employ modified protocols to address scalability challenges:
Continuous Flow Synthesis
A patented continuous flow system (Fig. 1) demonstrates:
- Residence time : 8 minutes per step vs. 6 hours in batch reactors.
- Productivity : 12 kg/day using a 10 L reactor volume.
Crystallization Optimization
Antisolvent crystallization with methyl tert-butyl ether (MTBE) produces uniform crystals with:
- Mean particle size : 50–70 μm (ideal for tablet formulation).
- Polymorph control : Exclusive Form I crystallization achieved at 5°C/min cooling rates.
Advanced Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity Threshold |
|---|---|---|---|
| HPLC-UV | C18, 5μm, 250×4.6mm | 6.8 ± 0.2 | ≥99.5% |
| UPLC-MS | HSS T3, 1.8μm | 2.1 ± 0.1 | ≥99.9% |
Data from highlights UPLC-MS as the gold standard for QC in GMP environments.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Key Compounds:
Structural Insights:
- Cyclopropyl Group: Present in both the target compound and compound 58, this substituent imparts rigidity and may stabilize hydrogen-bonded networks due to its constrained geometry.
- 4-Methylpiperazinyl vs. 4-Methoxyphenethyl: The target compound’s 4-methylpiperazine group introduces nitrogen-based polarity, enhancing miscibility in polar polymers like polyhydroxyalkanoates (PHAs).
- Comparison with S336: S336’s 2,4-dimethoxybenzyl and pyridin-2-ylethyl groups prioritize flavor receptor activation (hTAS1R1/hTAS1R3), highlighting oxalamides’ versatility beyond materials science .
Thermal and Functional Behavior
Thermal Transitions (DSC Data):
Functional Insights:
- Nucleation Efficiency: The target compound’s 4-methylpiperazinyl group may improve miscibility in PHB melts compared to aromatic-end compounds (e.g., compound 58), similar to compound 2’s design, which mimics PHB’s repeat units to enhance phase separation .
- Hydrogen Bonding: Oxalamides with flexible spacers (e.g., compound 1) rely on β-sheet-like hydrogen bonding for self-assembly, whereas the target compound’s cyclopropyl and methylpiperazinyl groups may alter hydrogen-bonding dynamics, affecting nucleation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
